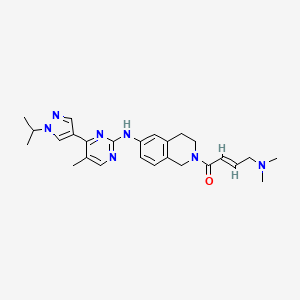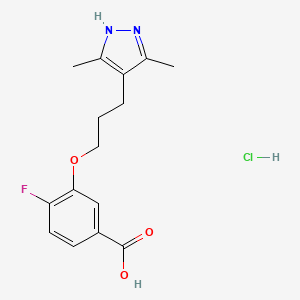![molecular formula C52H32O2 B8144566 (1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with pyrene groups attached at specific positions, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. One common method includes the coupling of pyrene derivatives with binaphthalene intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as chromatography or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrene or binaphthalene moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced hydroxy derivatives.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol is studied for its photophysical properties, including fluorescence and phosphorescence. It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, including sensors and catalysts.
Wirkmechanismus
The mechanism by which (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its ability to interact with various molecular targets. The pyrene groups can engage in π-π stacking interactions, while the binaphthalene core provides a rigid framework that influences the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
(1R)-1,1’-Binaphthalene-2,2’-diol: Lacks the pyrene groups, resulting in different photophysical properties.
3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-dione: Contains a ketone group instead of hydroxyl groups, altering its reactivity and applications.
Uniqueness: (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol stands out due to the presence of both pyrene and binaphthalene moieties, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and molecular interactions.
Eigenschaften
IUPAC Name |
3-(10,10c-dihydropyren-1-yl)-1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H32O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-25,27-28,46,53-54H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCNGVZBVIULLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC=C3C2C4=C(C=C3)C=CC(=C41)C5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

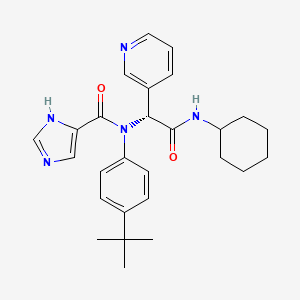
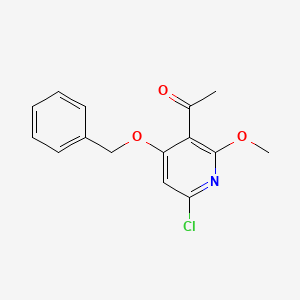


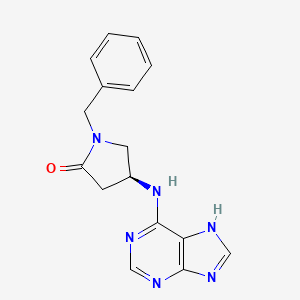
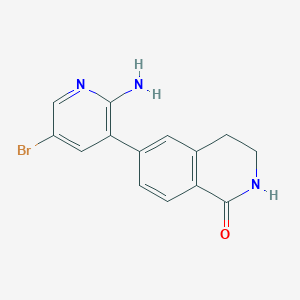
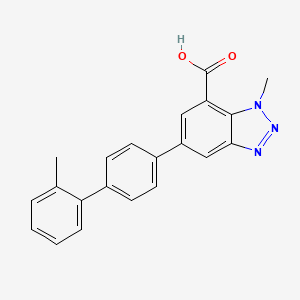
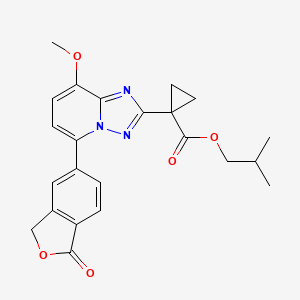
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
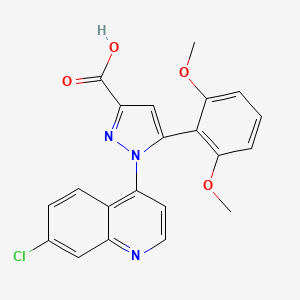
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
